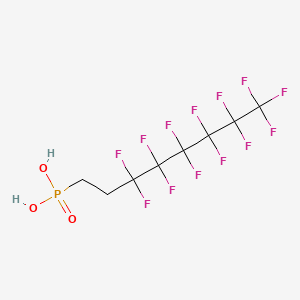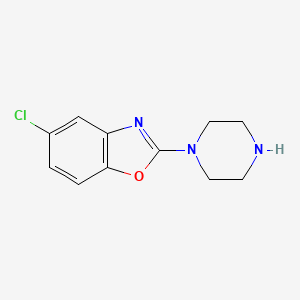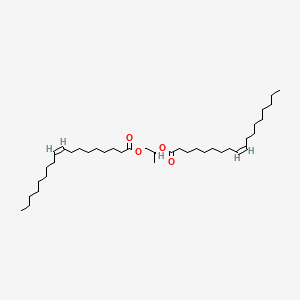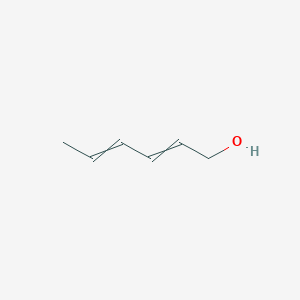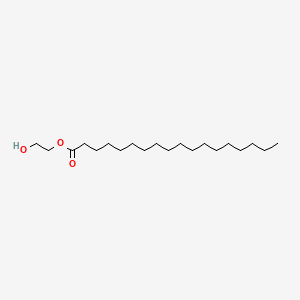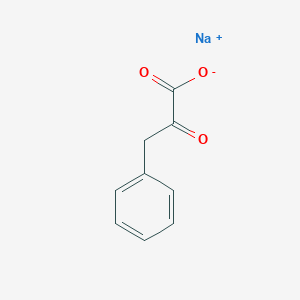
sodium;2-hydroxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxy-2-phenylacetate, also known as sodium mandelate, is an organic compound with the molecular formula C8H7NaO3. It is the sodium salt of mandelic acid and is commonly used in various chemical and pharmaceutical applications. This compound is characterized by its white crystalline appearance and high solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxy-2-phenylacetate can be synthesized through the neutralization of mandelic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where mandelic acid is dissolved in water and then reacted with an equimolar amount of sodium hydroxide. The reaction proceeds as follows:
C8H8O3+NaOH→C8H7NaO3+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2-hydroxy-2-phenylacetate involves the large-scale neutralization of mandelic acid with sodium hydroxide. The process is optimized for high yield and purity, often involving recrystallization steps to ensure the removal of impurities .
Types of Reactions:
Oxidation: Sodium 2-hydroxy-2-phenylacetate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted phenylacetates.
Applications De Recherche Scientifique
Sodium 2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in the formulation of certain medications, particularly those targeting bacterial infections.
Mécanisme D'action
The mechanism of action of sodium 2-hydroxy-2-phenylacetate involves its interaction with cellular components, leading to various biochemical effects. It primarily targets bacterial cell walls, disrupting their integrity and leading to cell lysis. The compound also interferes with metabolic pathways, inhibiting the growth and proliferation of bacteria .
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Shares a similar phenyl group but differs in its functional groups.
Mandelic acid: The parent compound of sodium 2-hydroxy-2-phenylacetate.
Benzyl alcohol: A reduction product of sodium 2-hydroxy-2-phenylacetate.
Uniqueness: Sodium 2-hydroxy-2-phenylacetate is unique due to its combination of a phenyl group and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its parent compound, mandelic acid .
Propriétés
IUPAC Name |
sodium;2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLHTBMGQEUDU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

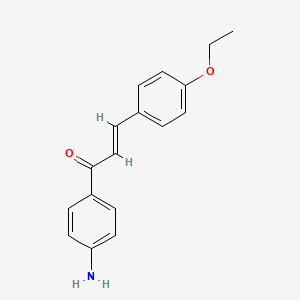
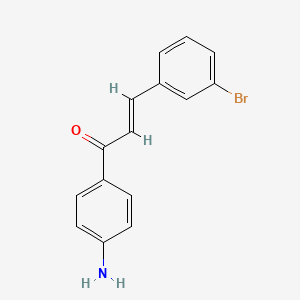
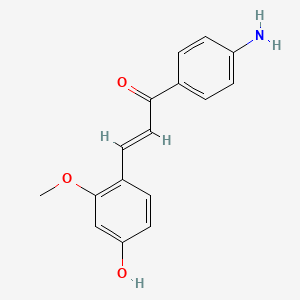
![2,2-dimethyl-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclopropanecarboxylic acid](/img/structure/B7820469.png)
